molecular formula C12H15N5O4 B11470542 [5-(2-Amino-4-ethoxy-5-methoxyphenyl)-1,2,3,4-tetrazol-2-yl]acetic acid

[5-(2-Amino-4-ethoxy-5-methoxyphenyl)-1,2,3,4-tetrazol-2-yl]acetic acid

Cat. No.: B11470542
M. Wt: 293.28 g/mol
InChI Key: KXDRIMPTHHWLGD-UHFFFAOYSA-N
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Description

2-[5-(2-AMINO-4-ETHOXY-5-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a tetrazole ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-AMINO-4-ETHOXY-5-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Functional group modifications: Introduction of the amino, ethoxy, and methoxy groups can be carried out using standard organic synthesis techniques such as nucleophilic substitution and electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-AMINO-4-ETHOXY-5-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[5-(2-AMINO-4-ETHOXY-5-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2-[5-(2-AMINO-4-ETHOXY-5-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the particular therapeutic context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Shares the methoxy group and aromatic ring but lacks the tetrazole ring and other functional groups.

    2-Amino-4-ethoxybenzoic acid: Contains the amino and ethoxy groups but differs in the overall structure and functional groups.

Uniqueness

2-[5-(2-AMINO-4-ETHOXY-5-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETIC ACID is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

2-[5-(2-amino-4-ethoxy-5-methoxyphenyl)tetrazol-2-yl]acetic acid

InChI

InChI=1S/C12H15N5O4/c1-3-21-10-5-8(13)7(4-9(10)20-2)12-14-16-17(15-12)6-11(18)19/h4-5H,3,6,13H2,1-2H3,(H,18,19)

InChI Key

KXDRIMPTHHWLGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)C2=NN(N=N2)CC(=O)O)OC

Origin of Product

United States

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